molecular formula C17H18N2O B2951966 2-ethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole CAS No. 331983-47-2

2-ethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole

Cat. No.: B2951966
CAS No.: 331983-47-2
M. Wt: 266.344
InChI Key: SSGRTKNGAZQCBN-UHFFFAOYSA-N
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Description

2-ethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole is a chemical compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole derivatives with oxidized side chains.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with new functional groups replacing the phenoxyethyl group.

Scientific Research Applications

2-ethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties. Its combination of an ethyl group and a phenoxyethyl group attached to the benzimidazole core sets it apart from other benzimidazole derivatives.

Properties

IUPAC Name

2-ethyl-1-(2-phenoxyethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-2-17-18-15-10-6-7-11-16(15)19(17)12-13-20-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSGRTKNGAZQCBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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